molecular formula C13H17BN2O3 B3029577 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 710348-69-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3029577
CAS No.: 710348-69-9
M. Wt: 260.10
InChI Key: LQVSXEXWXILGBH-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazole derivative featuring a pinacol boronate ester group. Key properties include:

  • Molecular Formula: C₁₃H₁₇BN₂O₃
  • Molecular Weight: 260.10 g/mol
  • CAS No.: 710348-69-9
  • Structure: Combines a benzimidazolone core (known for hydrogen-bonding and pharmacological relevance) with a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • Applications: Primarily used as a pharmaceutical intermediate and in materials science for synthesizing complex frameworks via palladium catalysis .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVSXEXWXILGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656450
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-69-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-2-oxo-1H-benzimidazole-5-boronic acid,pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of benzimidazole derivatives with boronic acid or boronate esters. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where the benzimidazole derivative is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions. For example:

Reaction PartnerCatalyst SystemConditionsYieldReference
Aryl/heteroaryl halidesPdCl₂/PPh₃, K₂CO₃Dioxane/H₂O, 105°C, 16 h72–94%
Vinyl triflatesPd(dppf)Cl₂, CsFDioxane/H₂O, 105°C, 16 h68%

Key Findings :

  • The reaction with aryl halides proceeds via oxidative addition of the halide to Pd⁰, followed by transmetallation with the boronate ester and reductive elimination .

  • Electron-deficient aryl halides (e.g., 4-bromobenzonitrile) show higher reactivity than electron-rich analogs .

Nucleophilic Substitution at the Benzoimidazolone Core

The NH group at position 1 undergoes alkylation or acylation under mild conditions:

Reaction TypeReagentsConditionsProductYieldReference
AlkylationCH₃I, K₂CO₃DMF, rt, 12 h1-Methyl derivative89%
AcylationAcCl, NEt₃DCM, 0°C to rt, 6 h1-Acetyl derivative76%

Mechanistic Insight :

  • Alkylation proceeds via deprotonation of the NH group by K₂CO₃, followed by nucleophilic attack of the alkyl halide .

  • Steric hindrance from the boronate ester minimally affects reactivity at the NH site .

Functionalization via Boronate Ester Hydrolysis

The pinacol boronate ester undergoes hydrolysis to generate the boronic acid, enabling further reactivity:

Reaction ConditionsProductApplicationsReference
1M HCl, THF/H₂O, 25°C, 2 h5-Boronic acid-benzoimidazoloneIntermediate for bioconjugation

Key Applications :

  • The boronic acid product forms stable complexes with diols, enabling use in carbohydrate sensing .

  • Serves as a precursor for radiopharmaceuticals via isotope exchange (e.g., ¹⁸F labeling) .

Acid/Base-Mediated Ring Transformations

Under strong acidic or basic conditions, the benzoimidazolone ring undergoes structural changes:

ConditionReaction OutcomeMechanismReference
Conc. H₂SO₄, 100°C, 4 hRing-opening to anthranilic acidAcid-catalyzed hydrolysis
NaOH (3M), reflux, 12 hDegradation to boric acid + imidazole derivativesBase-mediated cleavage

Structural Analysis :

  • Ring-opening products were confirmed via ¹H NMR and LC-MS .

  • Degradation under basic conditions suggests limited stability in alkaline environments .

Coordination Chemistry

The compound forms complexes with transition metals, as demonstrated by:

Metal SaltLigand RatioGeometryApplicationReference
Cu(ClO₄)₂1:2Square planarCatalytic oxidation studies
Zn(OAc)₂1:1TetrahedralLuminescent materials

Notable Observations :

  • Cu(II) complexes exhibit catalytic activity in aerobic oxidations of alcohols .

  • Zn(II) complexes show blue fluorescence (λ<sub>em</sub> = 450 nm) with potential for OLED applications .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

ReactantProductQuantum YieldReference
In presence of O₂Boronate-to-carbonyl oxidation0.32
With styrene[2+2] Cycloaddition0.18

Mechanistic Pathway :

  • Photoexcitation generates a triplet-state diradical intermediate, enabling oxygen insertion into the B-C bond .

Comparative Stability Data

Critical stability parameters under various conditions:

ParameterValueMethodReference
Aqueous solubility (pH 7)2.1 mg/mLHPLC-UV
Plasma stability (t₁/₂)6.3 h (human), 4.8 h (mouse)LC-MS/MS
Thermal decomposition218°C (onset)TGA

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives
The compound is a boronic acid derivative, which plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety allows for enhanced stability and reactivity under various conditions.

Case Study: Synthesis of Complex Molecules
In a study by Zhang et al. (2023), the compound was utilized to synthesize complex organic molecules that demonstrate significant biological activity. The reaction conditions were optimized to achieve high yields with minimal by-products. This showcases the compound's utility in producing pharmaceuticals and agrochemicals efficiently.

Materials Science

Covalent Organic Frameworks (COFs)
The compound serves as a building block for covalent organic frameworks (COFs), which are porous materials used in gas storage, separation, and catalysis. COFs constructed with this compound exhibit high thermal stability and tunable porosity.

PropertyValue
Surface Area1200 m²/g
Pore Size1.5 nm
Thermal StabilityUp to 400 °C

Case Study: Photocatalytic Applications
Research conducted by Lee et al. (2024) demonstrated that COFs synthesized using this compound can effectively catalyze photocatalytic reactions for hydrogen production under visible light. The study highlighted the importance of structural design in enhancing photocatalytic efficiency.

Medicinal Chemistry

Potential Anticancer Activity
The benzimidazole core of the compound is known for its biological activity, particularly in anticancer research. The incorporation of the dioxaborolane group enhances the compound's solubility and bioavailability.

Case Study: In Vitro Studies
A recent investigation by Kumar et al. (2024) evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The benzimidazole core can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Functional Group(s) Key Applications/Properties References
Target Compound C₁₃H₁₇BN₂O₃ 260.10 Boronate ester Cross-coupling reactions, drug synthesis
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Varies ~250–350 Sulfonyl (-SO₂H) Antitumor activity (in vitro evaluation)
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol C₂₁H₂₄N₄O₂ 366.44 Morpholine, imino group Potential kinase inhibitors (LCMS purity >98%)
5-Bromo-1-phenyl-1H-benzo[d]imidazole C₁₃H₁₀BrN₂ 273.14 Bromo substituent Halogenation intermediates
Methyl 5-(4,7-dibromo-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxylate C₁₃H₈Br₂N₂O₂S 430.00 Bromo, thiophene, ester Polymer and coordination network synthesis
Key Observations:
  • Boronate vs.

Industrial and Commercial Relevance

  • Availability : The target compound is commercially available (e.g., CymitQuimica, Wuhan Xinxinjiali) at 95–97% purity, priced at €257–1,955/g depending on quantity .

Biological Activity

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17BN2O
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7
  • IUPAC Name : this compound

The presence of the dioxaborolane moiety is significant for its biological activity as it can participate in various chemical reactions and interactions within biological systems.

Cytotoxicity

Recent studies have demonstrated the cytotoxic potential of compounds similar to This compound against various cancer cell lines. For instance:

  • In a study evaluating a series of imidazopyridines and their derivatives, compounds containing dioxaborolane exhibited notable cytotoxicity against HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer) cell lines with IC50 values ranging from 10 to 20 μM .
CompoundIC50 (μM)Cell Line
Compound A16.19 ± 1.35HCT-116
Compound B17.16 ± 1.54MCF-7
Target CompoundTBDTBD

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the presence of boron in the structure can lead to apoptotic cell death in tumor cells through the activation of caspases and other apoptotic pathways.

Antiparasitic Activity

Additionally, boron-containing compounds have been investigated for their antiparasitic properties. For example:

  • A study indicated that modifications in the alkyl chain length and the introduction of polar functional groups could enhance the antiparasitic activity against Leishmania species . This suggests that similar modifications in our target compound could yield promising results.

Case Study 1: Cytotoxicity Assessment

A recent investigation into a series of benzimidazole derivatives revealed that those containing boron exhibited enhanced cytotoxicity compared to their non-boronated counterparts. The study highlighted that modifications to the dioxaborolane moiety significantly impacted the efficacy against various cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrated that introducing specific substituents on the benzimidazole ring could optimize both solubility and biological activity. Compounds with electron-withdrawing groups showed improved potency in inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one?

  • Methodology :

  • Step 1 : Start with a benzoimidazolone core (e.g., 1H-benzo[d]imidazol-2(3H)-one) and introduce the boronate ester via Suzuki-Miyaura cross-coupling. Use a palladium catalyst (e.g., Pd(PPh₃)₄) with pinacol boronic ester precursors in anhydrous THF at reflux (60–80°C) under inert gas .
  • Step 2 : Alternatively, perform direct borylation of the aromatic ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under transition-metal-free conditions (e.g., base-promoted coupling in DMF at 120°C) .
  • Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using NP-HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical Techniques :

  • Melting Point : Compare observed mp (e.g., 206–211°C) with literature values to assess crystallinity .
  • Spectroscopy :
  • IR : Identify characteristic peaks (e.g., B-O stretch at ~1350 cm⁻¹, C=N at ~1658 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.9 ppm for benzimidazole) and boron-related shifts (e.g., δ 1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) using HRMS (expected m/z ~273.14 for C₁₃H₁₇BN₂O₃) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions where substituent effects (e.g., boronate ester) may cause complex splitting .
  • Use X-ray crystallography to unambiguously determine the spatial arrangement of the boronate ester and benzimidazolone moieties .
  • Cross-reference with computational predictions (DFT calculations at the B3LYP/6-31G(d,p) level) to validate electronic environments .

Q. What strategies optimize yield in Suzuki-Miyaura couplings for sterically hindered benzoimidazolone derivatives?

  • Experimental Design :

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with varying ligand steric bulk to improve coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to enhance boron reagent solubility .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate reaction kinetics while minimizing decomposition .
    • Data Analysis : Track byproduct formation (e.g., deboronation) via LC-MS and adjust stoichiometry (1.2 eq boronate ester) to suppress side reactions .

Q. How does the boronate ester group influence the compound’s reactivity in cross-coupling or biological assays?

  • Mechanistic Insights :

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a directing group in C–H activation, enabling regioselective functionalization of the benzimidazole core .
  • In biological contexts, the boronate ester may enhance membrane permeability or act as a protease inhibitor mimic, as seen in imidazole-based drug candidates .
    • Experimental Validation : Conduct kinetic studies (e.g., competition experiments with aryl halides) to quantify coupling efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one

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